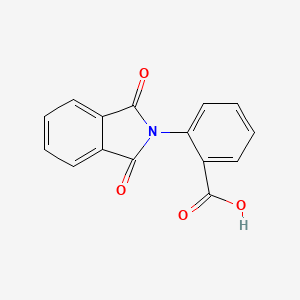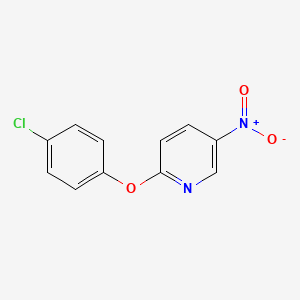
2-(4-Chlorophenoxy)-5-nitropyridine
説明
The compound 2-(4-Chlorophenoxy)-5-nitropyridine is a derivative of pyridine, which is a heterocyclic aromatic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their diverse range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of chloro and nitro substituents on the pyridine ring can significantly alter the chemical and physical properties of the compound, making it a subject of interest for various studies.
Synthesis Analysis
The synthesis of pyridine derivatives typically involves strategic functionalization of the pyridine ring. Although the specific synthesis of 2-(4-Chlorophenoxy)-5-nitropyridine is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate was synthesized by reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid using a slight excess of potassium or sodium carbonate in DMF medium at room temperature . This suggests that similar synthetic routes could be explored for the synthesis of 2-(4-Chlorophenoxy)-5-nitropyridine, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridine derivatives has been extensively studied using various spectroscopic and computational methods. For example, the structure of 2-chloro 5-nitropyridine was confirmed by single crystal XRD analysis, revealing a triclinic crystal system with a non-centrosymmetric space group P1 . Similarly, density functional theory (DFT) calculations have been used to optimize molecular structures and predict vibrational wavenumbers, atomic charges, and molecular electrostatic potentials for related compounds . These studies provide insights into the molecular geometry, stability, and electronic properties of pyridine derivatives, which are crucial for understanding their reactivity and potential applications.
Chemical Reactions Analysis
The reactivity of pyridine derivatives is influenced by the substituents on the ring. The presence of electron-withdrawing groups such as nitro and chloro can enhance the electrophilic character of the compound, making it more reactive towards nucleophiles. Theoretical studies have investigated the reactivity of these compounds by analyzing HOMO-LUMO energies and global descriptors . For instance, the electronic properties of 2-chloro-4-nitropyridine and its derivatives were discussed, and the transitions were found to be π→π* . These findings are relevant for understanding the chemical behavior of 2-(4-Chlorophenoxy)-5-nitropyridine in various reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as their optical and electronic characteristics, are of great interest. The optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were investigated using UV–vis absorption and fluorescence spectroscopy, with absorption and fluorescence maxima observed at 290 nm and 480 nm, respectively . Additionally, the nonlinear optical (NLO) behavior and hyperpolarizability of these compounds have been studied, indicating their potential as materials for optical applications . The thermodynamic properties and their temperature dependence have also been analyzed, providing further understanding of the stability and reactivity of these compounds .
作用機序
Target of Action
Similar compounds such as 2-(4-chlorophenoxy)-3-phenylpropanoic acid have been found to target the peroxisome proliferator-activated receptor gamma (pparγ) in humans . PPARγ is a type of nuclear regulatory protein that functions as a transcription factor regulating the expression of certain genes. PPARγ plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
This can result in various downstream effects, including alterations in cellular metabolism and function .
Biochemical Pathways
For instance, 2,4-Dichlorophenoxyacetic acid, a systemic herbicide, kills most broadleaf weeds by causing uncontrolled growth .
Pharmacokinetics
Similar compounds such as 2-(4-chlorophenoxy)-3-phenylpropanoic acid have been found to have certain pharmacokinetic properties .
Result of Action
For instance, 2,4-Dichlorophenoxyacetic acid causes uncontrolled growth in most broadleaf weeds, but most grasses such as cereals, lawn turf, and grassland are relatively unaffected .
Action Environment
It is known that environmental factors can significantly influence the action and efficacy of similar compounds .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-chlorophenoxy)-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3/c12-8-1-4-10(5-2-8)17-11-6-3-9(7-13-11)14(15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVHTTABFLHMPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298748 | |
| Record name | 2-(4-Chlorophenoxy)-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-5-nitropyridine | |
CAS RN |
28232-30-6 | |
| Record name | 28232-30-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125714 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Chlorophenoxy)-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




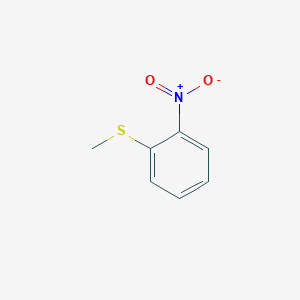
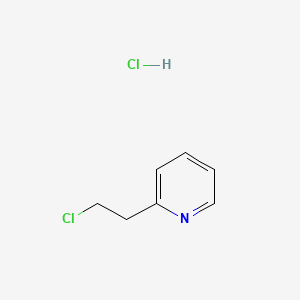
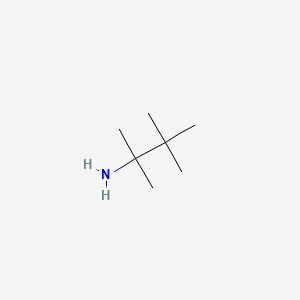
![8-Methyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B1295961.png)
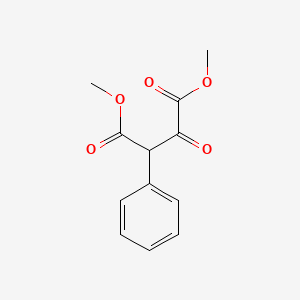

![4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1295966.png)




![Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B1295973.png)
